![molecular formula C9H14O2 B070437 3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 193077-50-8](/img/structure/B70437.png)
3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene, commonly known as MDSD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MDSD is a bicyclic organic compound that contains a spiro ring system, which makes it an interesting molecule for research.
Mecanismo De Acción
The mechanism of action of MDSD is not fully understood, but it is believed to interact with biological targets through its spiro ring system. MDSD has been shown to have a high binding affinity for certain proteins, which could make it a potential drug candidate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDSD are still being studied. However, it has been shown to have low toxicity and good biocompatibility, which makes it a promising compound for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MDSD in lab experiments include its high purity, low toxicity, and good biocompatibility. However, the limitations of using MDSD include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
There are several future directions for research on MDSD. One potential direction is the development of new drugs based on MDSD's unique spiro ring system. Another direction is the synthesis of novel materials using MDSD as a building block. Additionally, the use of MDSD in nanotechnology could lead to the development of new imaging and drug delivery systems. Finally, further studies are needed to fully understand the mechanism of action and physiological effects of MDSD.
Métodos De Síntesis
MDSD can be synthesized through a multistep process involving the reaction of a cyclohexanone derivative with a diol followed by a spirocyclization reaction. The synthesis of MDSD has been optimized to produce high yields and purity, making it a viable compound for further research.
Aplicaciones Científicas De Investigación
MDSD has shown potential in various scientific fields, including drug discovery, materials science, and nanotechnology. In drug discovery, MDSD has been identified as a potential lead compound for the development of new drugs due to its unique spiro ring system, which can interact with biological targets in a specific manner. In materials science, MDSD has been used as a building block for the synthesis of novel materials with unique properties. In nanotechnology, MDSD has been used as a precursor for the synthesis of nanoparticles with potential applications in drug delivery and imaging.
Propiedades
Número CAS |
193077-50-8 |
|---|---|
Nombre del producto |
3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
3-methyl-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C9H14O2/c1-8-7-10-9(11-8)5-3-2-4-6-9/h3,5,8H,2,4,6-7H2,1H3 |
Clave InChI |
WOVWUMQWZNSZAQ-UHFFFAOYSA-N |
SMILES |
CC1COC2(O1)CCCC=C2 |
SMILES canónico |
CC1COC2(O1)CCCC=C2 |
Sinónimos |
1,4-Dioxaspiro[4.5]dec-6-ene, 2-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



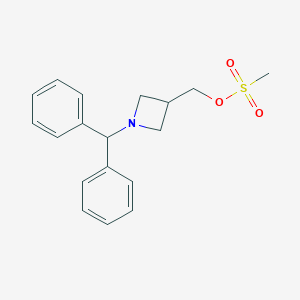



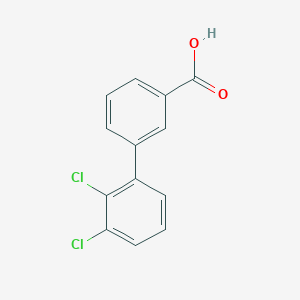
![4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B70369.png)

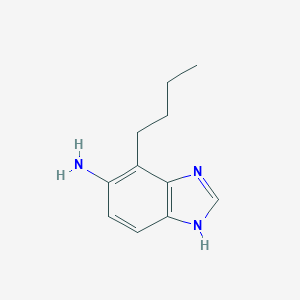
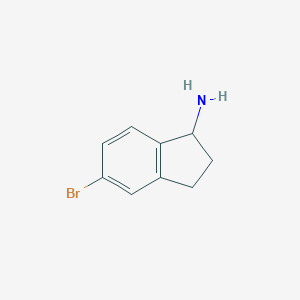

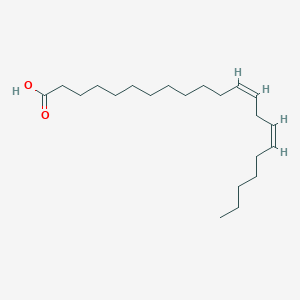
![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)

![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)